5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the Nitrobenzylidene Moiety: The nitrobenzylidene group is formed through a condensation reaction between 4-nitrobenzaldehyde and the amine group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the nitrobenzylidene group.
4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and nitrobenzylidene groups in 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol makes it unique, as it combines the properties of both groups, potentially enhancing its biological activity and versatility in various applications.
Properties
CAS No. |
160285-00-7 |
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Molecular Formula |
C15H10ClN5O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-13-4-2-1-3-12(13)14-18-19-15(24)20(14)17-9-10-5-7-11(8-6-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
CZUMGPOGNWYRHG-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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